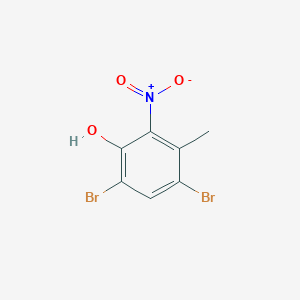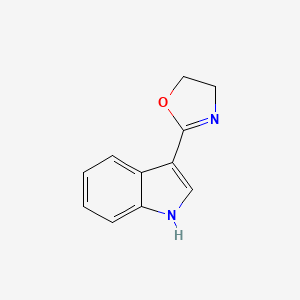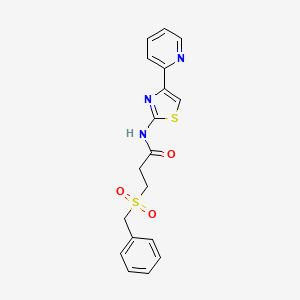
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, also known as BPTP, is a synthetic molecule that has been studied for its potential use in scientific research. BPTP is a member of the family of thiazole-containing compounds and has been shown to have a variety of biological activities, including inhibition of certain enzymes and modulation of ion channels. In
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of pyrazole, which share structural similarities with 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, has demonstrated their potential in antimicrobial activities. For instance, El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis and antimicrobial activity of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole. This study suggests the relevance of sulfonamide-containing compounds in developing antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).
Anticonvulsant Activity
Compounds incorporating a sulfonamide moiety, akin to the structure of 3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide, have been synthesized and evaluated for their anticonvulsant properties. Farag et al. (2012) synthesized azoles incorporating a sulfonamide moiety and found several compounds exhibited significant anticonvulsant effects, highlighting the potential therapeutic applications of such molecules in epilepsy treatment (Farag et al., 2012).
PI3K/mTOR Inhibition for Cancer Therapy
The compound's similarity to inhibitors of PI3Kα and mTOR, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonyl)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, indicates its potential utility in cancer therapy. Stec et al. (2011) investigated various 6,5-heterocycles to improve the metabolic stability of PI3K/mTOR inhibitors, suggesting that adjusting the heterocyclic core can enhance drug-like properties and efficacy in cancer treatment (Stec et al., 2011).
Anticancer and Antimicrobial Derivatives
Research into pyrazolopyrimidines incorporated with sulfonyl groups, as conducted by Alsaedi, Farghaly, and Shaaban (2019), provides insights into the synthesis of novel compounds with potential anticancer and antimicrobial activities. This underscores the versatility of sulfonyl-containing compounds in addressing a range of diseases, including infections and cancer (Alsaedi, Farghaly, & Shaaban, 2019).
Synthesis and Reactions for Diverse Applications
The synthesis and reactions of N‐Aryl‐C‐arylsulfonylformohydrazidoyl bromides explored by Hassaneen, Abdelhamid, Fahmi, and Shawali (1985) demonstrate the chemical versatility of sulfonyl-containing compounds, which can be applied to create various derivatives with potential biological activities (Hassaneen et al., 1985).
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c22-17(9-11-26(23,24)13-14-6-2-1-3-7-14)21-18-20-16(12-25-18)15-8-4-5-10-19-15/h1-8,10,12H,9,11,13H2,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGUMWSKCWVHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,5R,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[2,3-d][1,3]dioxol-6(3aH)-one](/img/structure/B2654949.png)
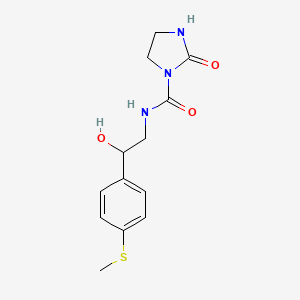

![2-[({[2-(Methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2654955.png)
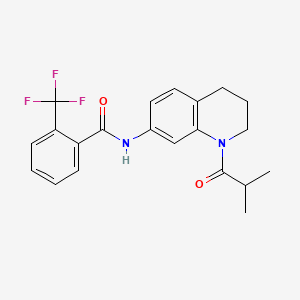
![6-Cyano-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2654959.png)

![4-(1,3-benzodioxol-5-yl)-2-[(3-fluorobenzyl)sulfanyl]-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2654961.png)

![N-(2-chlorophenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2654963.png)

